molecular formula C4H8N4S B1332050 3-(ethylthio)-1H-1,2,4-triazol-5-amine CAS No. 51420-35-0

3-(ethylthio)-1H-1,2,4-triazol-5-amine

Cat. No.: B1332050
CAS No.: 51420-35-0
M. Wt: 144.2 g/mol
InChI Key: BCCPJGRWTNQHJZ-UHFFFAOYSA-N
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Description

3-(ethylthio)-1H-1,2,4-triazol-5-amine is a chemical compound belonging to the class of 1,2,4-triazoles. This compound is characterized by the presence of an ethylthio group attached to the third position of the triazole ring and an amine group at the fifth position. The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylthio)-1H-1,2,4-triazol-5-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazine derivatives and carbon disulfide.

    Introduction of the Ethylthio Group: The ethylthio group can be introduced by reacting the triazole intermediate with ethylthiol in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(ethylthio)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the triazole ring or the ethylthio group.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation of the ethylthio group.

    Reduced Triazoles: From reduction reactions.

    Substituted Triazoles: From nucleophilic substitution reactions.

Scientific Research Applications

3-(ethylthio)-1H-1,2,4-triazol-5-amine has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(ethylthio)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can:

    Inhibit Enzymes: By binding to the active sites of enzymes, thereby blocking their activity.

    Disrupt Cellular Processes: By interfering with DNA or protein synthesis.

    Modulate Signaling Pathways: By affecting the signaling molecules and receptors involved in various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(methylthio)-1H-1,2,4-triazol-5-amine: Similar structure with a methylthio group instead of an ethylthio group.

    3-(phenylthio)-1H-1,2,4-triazol-5-amine: Similar structure with a phenylthio group instead of an ethylthio group.

    3-(ethylthio)-1H-1,2,4-triazol-5-carboxamide: Similar structure with a carboxamide group instead of an amine group.

Uniqueness

3-(ethylthio)-1H-1,2,4-triazol-5-amine is unique due to the presence of both the ethylthio and amine groups, which impart distinct chemical and biological properties

Properties

IUPAC Name

3-ethylsulfanyl-1H-1,2,4-triazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4S/c1-2-9-4-6-3(5)7-8-4/h2H2,1H3,(H3,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCPJGRWTNQHJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NNC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50362600
Record name 3-(ethylthio)-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51420-35-0
Record name 3-(ethylthio)-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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